molecular formula C23H23FN4O6S B12379150 Camptothecin analog-1

Camptothecin analog-1

Cat. No.: B12379150
M. Wt: 502.5 g/mol
InChI Key: ORAQQWSBJJQICA-QHCPKHFHSA-N
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Description

Camptothecin analog-1 is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its analogs are known for their potent antitumor activity, primarily due to their ability to inhibit the enzyme DNA topoisomerase I. This inhibition leads to DNA damage and apoptosis, making these compounds valuable in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of camptothecin analog-1 involves several steps, starting from the natural product camptothecin. One common method includes the modification of the camptothecin structure through various chemical reactions such as oxidation, reduction, and substitution.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent evaporation and self-assembly into micelles are employed to improve the solubility and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions: Camptothecin analog-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, cytochrome P450 enzymes.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of camptothecin, each with unique pharmacological properties .

Scientific Research Applications

Camptothecin analog-1 has a wide range of scientific research applications, including:

Mechanism of Action

Camptothecin analog-1 is compared with other camptothecin derivatives such as:

Uniqueness: this compound stands out due to its improved solubility and bioavailability, making it a more effective therapeutic agent compared to its parent compound and other analogs .

Comparison with Similar Compounds

  • Topotecan
  • Irinotecan
  • 10-Hydroxycamptothecin
  • SN-38 (7-Ethyl-10-hydroxycamptothecin)
  • 9-Nitrocamptothecin

Properties

Molecular Formula

C23H23FN4O6S

Molecular Weight

502.5 g/mol

IUPAC Name

N-[[(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]methyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C23H23FN4O6S/c1-4-23(31)15-6-19-20-13(9-28(19)21(29)14(15)10-34-22(23)30)12(8-27(2)35(3,32)33)11-5-17(25)16(24)7-18(11)26-20/h5-7,31H,4,8-10,25H2,1-3H3/t23-/m0/s1

InChI Key

ORAQQWSBJJQICA-QHCPKHFHSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CN(C)S(=O)(=O)C)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CN(C)S(=O)(=O)C)O

Origin of Product

United States

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